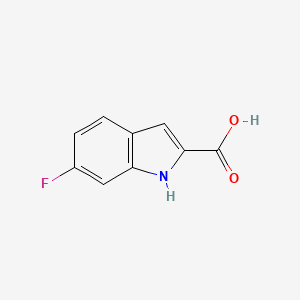

6-氟吲哚-2-羧酸

描述

6-Fluoroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Fluoroindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoroindole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroindole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经药理学

6-氟吲哚-2-羧酸已被研究与其对中枢神经系统的影响,特别是作为NMDA受体复合物内甘氨酸位点的拮抗剂。研究表明其有潜力影响癫痫阈值并与常规抗癫痫药物(Kaminski et al., 1998)相互作用。

材料科学

在材料科学领域,如5-氟吲哚等氟吲哚衍生物已被用于开发高性能储能材料。这些材料在超级电容器应用中表现出良好的电化学性能,相比其他氟聚合物(Wang et al., 2019)具有更好的性能。

环境化学

氟代吲哚衍生物的生物降解,包括氟吲哚的衍生物,一直是环境化学中的研究课题。研究重点是这些物质在不同环境中的降解过程以及降解产物的产生,如氟代吲哚羧酸(D’Agostino & Mabury, 2017)。

有机化学

在有机化学中,已经探索了对杂环芳香族羧酸的氟化,包括氟吲哚羧酸。该领域的研究有助于开发合成氟化合物的方法,这对制药和农药(Yuan et al., 2017)中的重要性物质至关重要。

分析化学

氟吲哚衍生物已被研究其作为分析化学中荧光标记试剂的潜力。这包括它们在医学和环境样品中检测和定量各种生化物质的应用(Hirano et al., 2004)。

生物医学研究

在生物医学研究中,研究了氟吲哚衍生物的毒理学效应,特别是在肝细胞系的背景下。这项研究对于了解这些化合物的安全性和潜在健康风险至关重要(Sheng et al., 2017)。

药理学

已合成并评估了6-氟吲哚-2-羧酸及其衍生物的镇痛活性,有助于了解它们潜在的治疗应用(Das et al., 2008)。

安全和危害

未来方向

6-Fluoroindole-2-carboxylic acid can be used to synthesize triindoles, via a palladium-catalyzed decarboxylative reaction . Triindoles are used as semiconductors in OFETs with a field effect mobility of 0.03 cm^2 V^-1 S^-1, as well as hole transport layers in solar cells . This suggests potential future applications in the field of electronics and renewable energy.

作用机制

Target of Action

It has been reported that the compound shows significant anticancer activity . This suggests that it may target specific proteins or pathways involved in cancer cell proliferation and survival.

Mode of Action

It has been observed to inhibit the phosphorylation of erk and akt in huh7 cells . This suggests that the compound may interfere with signal transduction pathways that regulate cell growth and survival.

Biochemical Pathways

6-Fluoroindole-2-carboxylic acid appears to affect the Erk and Akt signaling pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of Erk and Akt, 6-Fluoroindole-2-carboxylic acid could disrupt these pathways, leading to the inhibition of cancer cell growth.

Pharmacokinetics

The compound’s anticancer activity suggests that it is likely to be bioavailable and able to reach its target sites in the body .

Result of Action

The primary result of the action of 6-Fluoroindole-2-carboxylic acid is the inhibition of cancer cell growth . This is likely due to its effects on the Erk and Akt signaling pathways, which regulate cell proliferation and survival .

Action Environment

The action of 6-Fluoroindole-2-carboxylic acid may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its interaction with its targets . .

生化分析

Biochemical Properties

6-Fluoroindole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to form a zwitterionic form, where the proton of the carboxylic acid is transferred to the amine group. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, 6-Fluoroindole-2-carboxylic acid can bind to copper (II) ions, forming a binuclear complex that exhibits anti-cancer activity towards breast cancer cell lines . Additionally, it can be used to synthesize triindoles via a palladium-catalyzed decarboxylative reaction, which are used as semiconductors in OFETs .

Cellular Effects

6-Fluoroindole-2-carboxylic acid has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-cancer activity towards breast cancer cell lines such as MDA-MB-231 and MCF-7, with a percentage of inhibition of 90% at a concentration of 20 µM . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The anti-cancer activity is likely due to its ability to bind to copper (II) ions, forming a complex that interferes with cellular processes .

Molecular Mechanism

The molecular mechanism of 6-Fluoroindole-2-carboxylic acid involves its interaction with biomolecules at the molecular level. It can form a zwitterionic form, which allows it to interact with various enzymes and proteins. The binding of 6-Fluoroindole-2-carboxylic acid to copper (II) ions results in the formation of a binuclear complex that exhibits anti-cancer activity . This complex likely inhibits or activates specific enzymes, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoroindole-2-carboxylic acid can change over time. The compound is stable under standard storage conditions, but its stability and degradation can be influenced by factors such as temperature and pH. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s anti-cancer activity remains consistent over time

Dosage Effects in Animal Models

The effects of 6-Fluoroindole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-cancerous cells . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

6-Fluoroindole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes that catalyze the decarboxylation of the carboxylic acid group, leading to the formation of triindoles . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its overall therapeutic potential.

Transport and Distribution

Within cells and tissues, 6-Fluoroindole-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s zwitterionic form allows it to be efficiently transported across cell membranes, facilitating its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of 6-Fluoroindole-2-carboxylic acid is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.

属性

IUPAC Name |

6-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTIKMXIKAOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401780 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-97-8 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

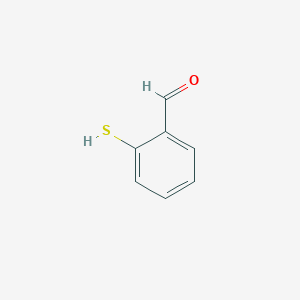

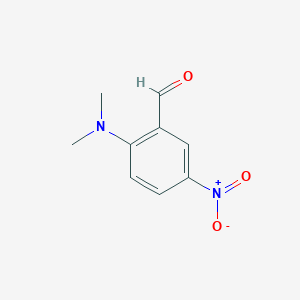

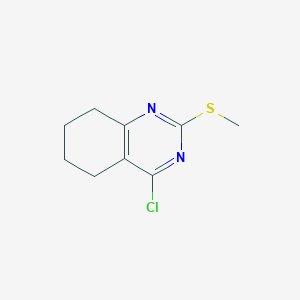

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)